molecular formula C24H18F2N2O3 B2943127 N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114832-25-5

N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Cat. No. B2943127
CAS RN: 1114832-25-5
M. Wt: 420.416
InChI Key: QDXZSIRLVJLPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, also known as DFAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFAQ is a quinoline-based compound that has been shown to have promising effects in the treatment of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Crystal Structure and Anion Coordination

Research has demonstrated that derivatives of quinoline-based amides, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, exhibit unique crystal structures and anion coordination abilities. These compounds can form tweezer-like geometries and channel-like structures through weak C–H⋯π and C–H⋯O interactions, showcasing their potential in crystal engineering and as components in supramolecular assemblies (Kalita & Baruah, 2010).

Structural Aspects of Amide Derivatives

The structural aspects of isoquinoline derivatives, including their ability to form gels and crystalline salts with mineral acids, have been explored. These properties are influenced by the planarity of anions and have implications for the development of novel materials and pharmaceutical formulations (Karmakar et al., 2007).

Antimicrobial Activities

Some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of quinoline-based amides in developing new antimicrobial agents. These compounds have shown promising results against various pathogenic microorganisms, indicating their potential application in treating infectious diseases (Debnath & Ganguly, 2015).

Antitubercular Properties

Quinoline derivatives, particularly 2-(quinolin-4-yloxy)acetamides, have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds exhibit activity against drug-susceptible and drug-resistant strains of M. tuberculosis, showing potential as candidates for future development into drugs for tuberculosis treatment (Pissinate et al., 2016).

Fluorescent Sensors and Lanthanide Complexes

Aryl amide ligands based on quinoline, such as N-(p-tolyl)-2-(quinolin-8-yloxy)acetamide, have been utilized to synthesize lanthanide(III) complexes. These complexes exhibit luminescent properties, making them suitable for applications in optical materials and sensors. The research into these complexes focuses on their synthesis, characterization, and the study of their luminescent properties, which could lead to applications in lighting, displays, and bioimaging (Wu et al., 2008).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O3/c1-30-17-9-6-15(7-10-17)22-13-23(18-4-2-3-5-21(18)28-22)31-14-24(29)27-16-8-11-19(25)20(26)12-16/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXZSIRLVJLPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

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